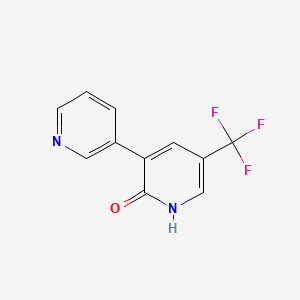

3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridin-2-ol

Description

Properties

IUPAC Name |

3-pyridin-3-yl-5-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)8-4-9(10(17)16-6-8)7-2-1-3-15-5-7/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZFEDDESWMESG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CNC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridin-2-ol is a complex organic compound characterized by a dual pyridine structure and a trifluoromethyl group. This unique configuration enhances its chemical reactivity and biological activity, making it an important subject of study in medicinal chemistry and material science. The trifluoromethyl group is particularly noted for increasing lipophilicity, which can improve the compound's bioavailability and interactions with biological targets.

The molecular formula of this compound is . The presence of both hydroxyl (-OH) and trifluoromethyl (-CF₃) groups contributes to its diverse reactivity profiles.

| Property | Value |

|---|---|

| Molecular Weight | 232.17 g/mol |

| Density | 1.6 g/cm³ |

| Boiling Point | 345.5 °C |

| Melting Point | 158 °C |

| LogP | 1.24 |

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antibacterial Activity : Studies have shown that pyridine derivatives can inhibit bacterial growth. For instance, similar compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating potent antibacterial properties .

- Anticancer Properties : The compound's ability to interact with specific biological targets suggests potential applications in cancer therapy. Its structural analogs have been investigated for their efficacy against various cancer cell lines, often showing promising results in inhibiting cell proliferation .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases such as diabetes and obesity .

Case Studies

Several studies highlight the biological activity of this compound:

- Antibacterial Efficacy : A recent study evaluated the antibacterial activity of pyridine derivatives, including this compound, against multiple strains of bacteria. The results indicated that the compound exhibited a comparable or superior MIC compared to established antibiotics .

- Cancer Cell Line Studies : In vitro assays on various cancer cell lines demonstrated that the compound could induce apoptosis in cancer cells, with IC50 values indicating effective concentrations for therapeutic use .

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : Interaction studies have shown that the compound binds effectively to specific protein targets, influencing their activity and leading to altered cellular responses.

- Influence on Signaling Pathways : The compound may modulate key signaling pathways involved in cell survival and proliferation, contributing to its anticancer effects.

Scientific Research Applications

Medicinal Chemistry

3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridin-2-ol exhibits significant potential as an antimicrobial and anticancer agent . Its biological activities are attributed to its ability to interact with specific molecular targets, modulating enzyme activity or receptor binding.

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties.

- Anticancer Properties : In vitro studies demonstrate that this compound can induce apoptosis in various cancer cell lines, with IC₅₀ values comparable to established chemotherapeutics. The mechanism involves binding to specific protein targets and influencing signaling pathways related to cell survival .

Material Science

The unique chemical properties of this compound make it a valuable scaffold in the development of advanced materials. Its stability and reactivity allow for its use in synthesizing polymers and coatings with enhanced performance characteristics.

Synthesis of Complex Molecules

This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals. The hydroxyl and trifluoromethyl groups enable diverse chemical reactions, including:

- Formation of N-Oxides

- Synthesis of Piperidine Derivatives

- Substituted Pyridine Compounds

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of this compound against multiple bacterial strains. The results indicated that the compound exhibited MIC values ranging from 3.12 to 12.5 μg/mL, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays on various cancer cell lines revealed that this compound could significantly inhibit cell proliferation. The mechanism of action involves apoptosis induction and modulation of key signaling pathways associated with cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridin-2-ol with analogs differing in substituents at position 3. Data are compiled from crystallographic, synthetic, and pharmacological studies in the evidence.

Table 1: Structural Analogs of this compound

Key Findings from Comparative Analysis:

The nitro derivative (208.09 g/mol) exhibits a high melting point (189–190°C), likely due to strong intermolecular interactions .

Synthetic Utility: Bromo and iodo analogs serve as intermediates in Suzuki-Miyaura or Ullmann coupling reactions, enabling diversification of the pyridine scaffold . The amino derivative (CAS 90778-25-9) is a pharmaceutical intermediate, suggesting the target compound could undergo similar functionalization for bioactive molecule synthesis .

Biological Relevance :

- Fluorophenyl-substituted analogs (e.g., 3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol) demonstrate improved bioavailability and target affinity in kinase inhibitors, highlighting the role of fluorine in optimizing pharmacokinetics .

- The trifluoromethyl group at position 5 is conserved across analogs, underscoring its importance in metabolic stability and hydrophobic interactions.

Physical Properties: Molecular weight correlates with substituent size; bulky groups (e.g., 4-fluorophenyl) increase steric hindrance but enhance binding specificity. Limited solubility data in the evidence suggests further experimental characterization is needed for the target compound.

Q & A

Q. What are the validated synthetic routes for 3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridin-2-ol, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling pyridine derivatives with trifluoromethyl-containing precursors. For example:

- Step 1: React a halogenated pyridine (e.g., 3-bromo-5-(trifluoromethyl)pyridin-2-ol) with a pyridinyl boronic acid under Suzuki-Miyaura cross-coupling conditions (Pd catalyst, base, and solvent like DMF) to introduce the pyridin-3-yl group .

- Step 2: Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity using HPLC (>95%) and mass spectrometry (e.g., m/z [M+H]+ ~257) .

- Critical Note: The trifluoromethyl group may require inert conditions to prevent hydrolysis.

Q. How can the stability of this compound be optimized during storage?

Methodological Answer:

- Storage Conditions: Store at –20°C in amber vials under inert gas (argon) to prevent oxidation and moisture absorption. The hydroxyl and trifluoromethyl groups are sensitive to light and humidity .

- Stability Assessment: Monitor degradation via periodic HPLC analysis. A >5% impurity increase over 6 months indicates suboptimal conditions .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound?

Methodological Answer:

- Software: Use SHELXL for refinement (). Input high-resolution X-ray data (λ = 0.71073 Å, Mo-Kα) and apply TWIN commands for twinned crystals .

- Key Parameters: Refine anisotropic displacement parameters for non-H atoms. Hydrogen bonding between the hydroxyl group and pyridine nitrogen can stabilize the crystal lattice .

- Challenge: Twinning or disorder in the trifluoromethyl group requires constraints (ISOR, DELU) to improve R-factors (<0.05) .

Q. How do electronic effects of the trifluoromethyl group influence reactivity in substitution reactions?

Methodological Answer:

- Mechanistic Insight: The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic aromatic substitution at the 2- or 4-positions. For example:

- Contradiction Alert: Conflicting reports on regioselectivity may arise from solvent polarity (DMF vs. THF). Control experiments with isotopic labeling (e.g., 2H/15N) clarify pathways .

Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

- Case Study: Discrepancies in 1H NMR chemical shifts (e.g., δ 7.45 vs. 7.60 for pyridine-H) may stem from tautomerism (keto-enol forms). Use variable-temperature NMR (25–80°C) to observe equilibrium shifts .

- Validation: Compare with DFT-calculated spectra (Gaussian09, B3LYP/6-31G**) to assign peaks confidently .

Q. What computational methods predict biological activity of this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with retinol-binding protein (RBP4), leveraging the hydroxyl group for hydrogen bonding (binding energy ≤ –8.5 kcal/mol) .

- ADMET Prediction: SwissADME evaluates logP (~2.1) and solubility (LogS = –3.2), indicating moderate bioavailability. The trifluoromethyl group enhances metabolic stability .

Q. How to design a SAR study for analogs of this compound?

Methodological Answer:

- Library Design: Synthesize analogs with variations:

- Region A: Replace pyridin-3-yl with quinoline (enhanced π-stacking).

- Region B: Substitute –CF3 with –OCF3 (electronic effects).

- Assays: Test inhibition of RBP4 (ELISA) and cytotoxicity (MTT assay). Correlate IC50 with Hammett σ values of substituents .

Q. What advanced mass spectrometry techniques confirm fragmentation pathways?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.